molecular formula C12H19N3O3S2 B7191521 N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide

N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide

Cat. No.: B7191521
M. Wt: 317.4 g/mol
InChI Key: VJCSBZSFTKZSLM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide: is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-14(2)20(17,18)9-11(16)15-6-3-4-10(8-15)12-13-5-7-19-12/h5,7,10H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCSBZSFTKZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)N1CCCC(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Due to the presence of the thiazole ring, it may exhibit antimicrobial properties.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanesulfonamide
  • N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)morpholin-1-yl]ethanesulfonamide

Uniqueness

N,N-dimethyl-2-oxo-2-[3-(1,3-thiazol-2-yl)piperidin-1-yl]ethanesulfonamide is unique due to the presence of both the thiazole and piperidine rings, which can confer specific biological activities and chemical reactivity. The combination of these rings with the sulfonamide group makes it a versatile compound for various applications.

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